Istradefylline M8-d3,13C
CAS No.:
Cat. No.: VC0199957
Molecular Formula: C₁₉¹³CH₂₁D₃N₄O₅
Molecular Weight: 404.44
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₉¹³CH₂₁D₃N₄O₅ |
|---|---|
| Molecular Weight | 404.44 |
Introduction
Chemical Identity and Structural Characteristics
Structural Features and Conformational Properties
The structural backbone of Istradefylline M8-d3,13C is built upon a purine-2,6-dione core with specific substitution patterns. According to chemical database information, the IUPAC name of the compound is 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-(trideuterio(1 13C)methyl)purine-2,6-dione . This nomenclature precisely identifies the positions of the isotopic labels, with trideuterio(1 13C)methyl indicating the substitution of three hydrogen atoms with deuterium and one carbon atom with carbon-13 in the methyl group at position 7 of the purine ring.
The compound maintains the E-configuration (trans) at the ethenyl bridge connecting the purine core to the dimethoxyphenyl moiety, which is critical for its biological activity . The trans configuration of this double bond is specifically mentioned in patent literature as an essential structural feature .
Synthesis and Production Methodologies
Isotopic Labeling Strategies
The production of Istradefylline M8-d3,13C would necessitate specialized isotopic labeling techniques. The compound contains a trideuterio(1 13C)methyl group, indicating that both deuterium and carbon-13 labeling occur at the same methyl group . This dual isotopic labeling strategy creates a unique molecular probe with distinctive mass spectrometric properties.
The patent literature mentions that the synthesis can be performed under light-shielding and oxygen-free conditions, particularly during the methylation reaction and cyclization steps . These conditions would be equally important when introducing isotopically labeled reagents to prevent degradation or side reactions.
Analytical Characterization and Identification
Spectroscopic Properties
Isotopically labeled compounds like Istradefylline M8-d3,13C possess unique spectroscopic signatures that differentiate them from their non-labeled counterparts. The presence of deuterium (2H) and carbon-13 (13C) creates distinctive patterns in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The InChI and InChIKey identifiers provided in the chemical database entry offer standardized identification parameters:
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InChI: InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+/i3+1D3
These identifiers capture the precise structural details of the compound, including the stereochemistry and isotopic substitutions.
Chromatographic Behavior
Pharmacological Profile and Therapeutic Applications
Mechanism of Action
As an isotopically labeled version of istradefylline, Istradefylline M8-d3,13C would share the same fundamental mechanism of action as the parent compound. Istradefylline functions as an adenosine A2A receptor antagonist, though the labeled version would primarily be used as an analytical tool rather than as a therapeutic agent .
The adenosine A2A receptor is an important target in the treatment of Parkinson's disease, as its modulation can influence dopaminergic neurotransmission in the basal ganglia. The parent compound, istradefylline, has demonstrated efficacy in improving postural abnormalities in Parkinson's disease patients experiencing the wearing-off phenomenon on levodopa-containing therapies .
Clinical Research Applications
Istradefylline has been investigated in clinical trials for its efficacy in treating Parkinson's disease symptoms. In one open-label, 24-week, single-arm prospective trial, istradefylline showed efficacy for the treatment of postural abnormalities in Parkinson's disease patients . The study demonstrated:
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Significant improvement in the 14-item Unified Dystonia Rating Scale (UDRS) total score
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Mean change in UDRS score of 4.84 (95% CI: 1.97, 7.71; P = 0.002)
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Significant improvements in neck, right distal arm and hand, and trunk severity scores
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Mean change in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) part III score of 7.84 (95% CI: 4.34, 11.34; P < 0.001)
While these studies were conducted with the standard form of istradefylline, the labeled variant (M8-d3,13C) would serve as a valuable tool in understanding the pharmacokinetics and metabolism of the drug in such clinical applications.
Metabolic Profiling and Pharmacokinetics
Role in Metabolic Studies
Isotopically labeled compounds like Istradefylline M8-d3,13C are essential tools for elucidating metabolic pathways of pharmaceuticals. The "M8" designation in the compound name may indicate a specific metabolite pattern or position that researchers are interested in tracking. The deuterium and carbon-13 labeling would allow researchers to precisely follow the fate of specific parts of the molecule through metabolic transformations.
Stability and Transformation
The incorporation of deuterium can affect the rate of metabolic reactions involving the labeled positions due to the kinetic isotope effect. This property makes deuterium-labeled compounds valuable for investigating metabolic stability and identifying rate-limiting steps in drug metabolism. The carbon-13 labeling provides additional traceability through metabolic pathways using 13C NMR spectroscopy and mass spectrometry.
Analytical Applications and Research Methodology
Mass Spectrometry Applications
The isotopic labeling in Istradefylline M8-d3,13C makes it an ideal internal standard for quantitative mass spectrometry analysis. The mass difference created by the deuterium and carbon-13 labels allows for clear differentiation from the unlabeled compound in mass spectra, enabling precise quantification even in complex biological matrices.
Tracer Studies
As an isotopically labeled compound, Istradefylline M8-d3,13C can serve as a metabolic tracer in pharmacokinetic studies. The labeled positions can be followed through various metabolic transformations, providing detailed information about metabolic pathways, clearance mechanisms, and tissue distribution.
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